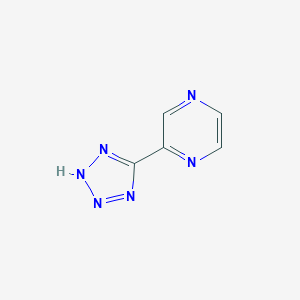

2-(2H-tetrazol-5-yl)pyrazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2H-tetrazol-5-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6/c1-2-7-4(3-6-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCLDPWLTMYUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Mechanistic Investigations for 2 2h Tetrazol 5 Yl Pyrazine and Its Derivatives

Classical and Modern Synthetic Routes

The synthesis of 2-(2H-tetrazol-5-yl)pyrazine and its derivatives has been approached through various classical and modern synthetic methodologies. These routes offer different advantages in terms of efficiency, reaction conditions, and applicability to diverse substrates.

Synthesis from 2-Cyanopyrazine via Hydrazoic Acid and Related Cycloaddition Reactions

A primary and well-established method for synthesizing this compound involves the [3+2] cycloaddition reaction of 2-cyanopyrazine with an azide (B81097) source. semanticscholar.org A common approach is the in-situ generation of hydrazoic acid from sodium azide and an acid, such as ammonium (B1175870) chloride. nih.gov This method, while fundamental, can present challenges due to the use of potentially explosive and toxic hydrazoic acid. semanticscholar.org The reaction proceeds by the addition of the azide to the nitrile group of 2-cyanopyrazine, followed by cyclization to form the tetrazole ring.

The synthesis of this compound (36) from 2-cyanopyrazine (35) is a key step in the preparation of precursors for more complex fused heterocyclic systems. For instance, the thermolysis of compound 36 can lead to the formation of 1,2,3-triazolo[1,5-a]pyrazine (38) through a diazo intermediate (37). nih.gov

Modern variations of this cycloaddition often employ catalysts to improve reaction conditions and yields. Various metal salts and other catalytic systems have been explored to facilitate the formation of the tetrazole ring from nitriles and azides under milder conditions. semanticscholar.org

One-Pot Multi-Component Coupling Reactions for (1H-tetrazol-5-yl)pyrazines Utilizing Nanoparticle Catalysis

A highly efficient and environmentally conscious approach for the synthesis of (1H-tetrazol-5-yl)pyrazines involves a one-pot, multi-component reaction. kashanu.ac.irdoaj.org This method utilizes the coupling of α-dicarbonyl compounds, 2,3-diaminomaleonitrile, and sodium azide, often accelerated by ultrasonic irradiation and catalyzed by nanoparticles. kashanu.ac.irresearchgate.net This strategy offers significant advantages, including high atom economy, excellent yields, short reaction times, and simple operational procedures. kashanu.ac.ir

The proposed mechanism for this multi-component reaction begins with the condensation of an α-dicarbonyl compound with 2,3-diaminomaleonitrile. kashanu.ac.ir This initial step forms a pyrazine-2,3-dicarbonitrile (B77751) intermediate. Subsequently, a [2+3] cycloaddition reaction occurs between the nitrile groups of the pyrazine (B50134) intermediate and sodium azide. kashanu.ac.ir This cycloaddition is the key step that forms the tetrazole rings, yielding the final (1H-tetrazol-5-yl)pyrazine product. The catalyst plays a crucial role in activating the carbonyl and nitrile groups, facilitating nucleophilic attack and enhancing the reaction rate. kashanu.ac.ir

Magnesium ferrite (B1171679) (MgFe2O4) nanoparticles have emerged as a robust and reusable heterogeneous catalyst for this synthesis. kashanu.ac.irdoaj.org These nanoparticles exhibit high catalytic activity and can be easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles with only a minor decrease in product yield. kashanu.ac.irbiolmolchem.com The use of MgFe2O4 nanoparticles aligns with the principles of green chemistry by providing an efficient, easily recoverable, and environmentally friendly catalytic system. kashanu.ac.irbiolmolchem.com The catalyst's effectiveness stems from its ability to activate the reactants, promoting the necessary bond formations under relatively mild conditions, often enhanced by sonochemistry. kashanu.ac.ir

Synthesis of Fused Pyrazinium Salts and Benzo-fused 1,2,3-Triazolo[1,5-a]pyrazines

The this compound scaffold serves as a valuable precursor for the synthesis of various fused heterocyclic systems. nih.gov For instance, thermolysis of 5-(2-pyrazinyl)tetrazole leads to the formation of 1,2,3-triazolo[1,5-a]pyrazine. nih.gov This transformation proceeds through the loss of nitrogen gas from the tetrazole ring to form a reactive diazo intermediate, which then undergoes intramolecular cyclization. nih.gov

Furthermore, benzo-fused derivatives, such as 1,2,3-triazolo[1,5-a]quinoxalines, can be synthesized through intramolecular cyclization reactions of appropriately substituted precursors. nih.gov These fused systems are of significant interest in medicinal chemistry. researchgate.netnih.gov

Neber Reaction and Asymmetric Synthesis Approaches for 2-(Tetrazol-5-yl)-2H-Azirines as Precursors

A distinct synthetic strategy involves the use of the Neber reaction to prepare 2-(tetrazol-5-yl)-2H-azirines, which are valuable and highly reactive intermediates. acs.orgnih.gov This approach starts with β-ketoxime-1H-tetrazoles, which are converted to the target 2H-azirines. acs.orgnih.gov

Significantly, this methodology has been extended to the asymmetric synthesis of chiral 2-(tetrazol-5-yl)-2H-azirines. acs.orgresearchgate.netthieme-connect.com This is achieved by employing chiral organocatalysts, such as alkaloid derivatives or novel thiourea (B124793) catalysts, in a one-pot protocol that involves the in-situ tosylation of the β-ketoxime-1H-tetrazole followed by the Neber reaction. researchgate.netthieme-connect.com These chiral 2H-azirines are versatile building blocks for creating more complex, enantiomerically enriched nitrogen-containing compounds. thieme-connect.com

Chan-Evans-Lam Coupling Conditions for Related Tetrazolyl-Pyridines

The Chan-Evans-Lam (CEL) coupling reaction has emerged as a powerful tool for the formation of C-N bonds. This copper-catalyzed cross-coupling reaction provides a direct and efficient method for the N-arylation and N-vinylation of various nitrogen-containing heterocycles, including tetrazoles. researchgate.netmdpi.comresearchgate.netst-andrews.ac.uk

Specifically, the CEL coupling has been successfully employed for the synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine. researchgate.netmdpi.com In this reaction, 5-phenyl-1H-tetrazole is coupled with pyridin-3-ylboronic acid in the presence of a copper catalyst. researchgate.netmdpi.com Optimization of the reaction conditions has shown that the use of a copper complex catalytic system (10 mol%) in the absence of additives provides a reliable and regioselective route to 2,5-disubstituted tetrazoles. researchgate.net While early reports indicated low yields for the CEL coupling of tetrazoles, recent advancements have overcome this limitation by utilizing DMSO as a solvent under an oxygen atmosphere at elevated temperatures. rsc.org

Synthesis of C-N Linked Bistetrazolate Nitramino Compounds and Energetic Salts

A series of C-N linked bistetrazolate nitramino compounds, including 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its energetic salts, have been synthesized from the readily available starting material 5-aminotetrazole (B145819). rsc.org These compounds are of interest due to their high nitrogen content and potential applications as energetic materials. rsc.orgresearchgate.net

The synthesis involves the reaction of 5-aminotetrazole with cyanogen (B1215507) azide to form the C-N linked bistetrazole core. rsc.org The resulting compound can then be converted to a variety of energetic salts. rsc.org These compounds have been thoroughly characterized by various spectroscopic methods and single-crystal X-ray diffraction analysis. rsc.orgresearchgate.net The nitrogen content of these energetic bistetrazolate compounds ranges from 59.3% to 74.8%, significantly higher than that of common explosives like RDX and HMX. rsc.org

Mechanistic Elucidation of Formation Pathways

Understanding the mechanistic pathways for the formation of the tetrazole ring is crucial for the rational design of synthetic routes and the optimization of reaction conditions.

Intramolecular Cyclization of Diazo Intermediates

One established mechanism for the formation of fused triazole systems, such as 1,2,3-triazolo[1,5-a]pyrazine, involves the intramolecular cyclization of a diazo intermediate. nih.gov This pathway is exemplified by the thermolysis of 5-(2-pyrazinyl)tetrazole. nih.gov At high temperatures, this compound undergoes a reversible ring-opening to form a diazo intermediate, which then cyclizes to afford the 1,2,3-triazolo[1,5-a]pyrazine product. nih.govcolab.ws

[2+3] Cycloaddition Reactions Involving Nitrile Groups and Azides

The most direct and widely utilized method for the synthesis of the tetrazole ring is the [2+3] cycloaddition reaction between a nitrile and an azide. acs.orgrsc.orgresearchgate.net This reaction can proceed through different mechanistic pathways depending on the nature of the azide species and the reaction conditions. acs.org

When organic azides are used, the reaction with activated nitriles generally proceeds via a concerted [2+3] cycloaddition mechanism, leading to a regioselective formation of the 1-alkylated tetrazole product. acs.org

In cases where azide salts like sodium azide (NaN3) are employed, the mechanism can be more complex. acs.org In the presence of a proton source, such as ammonium chloride, the reaction is believed to proceed in a stepwise manner. The nitrile is first activated by a proton, followed by nucleophilic attack of the azide. acs.org In non-protic solvents, a direct [2+3] cycloaddition or a two-step sequence involving nucleophilic attack followed by ring closure are possible pathways. acs.org The use of catalysts, such as copper(II) species or magnesium ferrite nanoparticles, can facilitate the reaction by activating the nitrile group. researchgate.netkashanu.ac.ir

Catalytic Activation of C=O and C≡N Groups by Nanoparticles.mdpi.com

The synthesis of (1H-tetrazol-5-yl) pyrazines has been efficiently achieved through a one-pot, multi-component reaction utilizing magnesium ferrite (MgFe2O4) nanoparticles as a robust and reusable heterogeneous catalyst. kashanu.ac.ir This method involves the condensation of α-dicarbonyl compounds with 2,3-diaminomaleonitrile, followed by a [2+3] cycloaddition reaction with sodium azide. kashanu.ac.ir The process is notably accelerated under ultrasonic irradiation, highlighting a green chemistry approach with advantages such as high yields, short reaction times, and simple operational procedures. kashanu.ac.ir

The proposed mechanism suggests that the MgFe2O4 nanoparticles play a crucial role in activating the carbonyl (C=O) and nitrile (C≡N) groups, thereby facilitating nucleophilic attack. kashanu.ac.ir This activation is key to the initial formation of pyrazine-2,3-dicarbonitriles and their subsequent conversion to the final tetrazole-containing products. kashanu.ac.ir The use of nanoparticles as catalysts in tetrazole synthesis is a growing field, with various nanomaterials being explored for their high surface area-to-volume ratio and catalytic efficiency. nih.gov For instance, copper(II) nanoparticles supported on a periodic mesoporous organosilica have also been shown to effectively catalyze the synthesis of tetrazole derivatives, activating nitrile groups for cycloaddition. researchgate.net

Table 1: Comparison of Catalysts for the Synthesis of 5-phenyl-1H-tetrazole

| Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Co-(PYT)2@BNPs | 2 h | 98% | semanticscholar.org |

This data underscores the efficiency of nanoparticle-based catalysts in synthesizing tetrazole derivatives.

Diels-Alder Reactions in the Synthesis of Tetrahydropyridazines with Tetrazolyl Moieties.bohrium.com

The Diels-Alder reaction serves as a powerful tool for constructing cyclic and heterocyclic systems, including those incorporating a tetrazole ring. Specifically, 3-tetrazolyl-1,2-diaza-1,3-butadienes have been utilized as dienes in [4+2] cycloaddition reactions to synthesize 3-tetrazolyl-1,4,5,6-tetrahydropyridazines. researchgate.net These reactions proceed with a range of dienophiles, including both electron-rich and electron-deficient olefins, demonstrating the versatility of this synthetic strategy. researchgate.net

Furthermore, the hetero-Diels-Alder reaction of 3-(1H-tetrazol-5-yl)-nitrosoalkenes, generated in situ, provides a pathway to functionalized 5-(substituted)-1H-tetrazoles. bohrium.comresearchgate.net These nitrosoalkenes can be trapped by various dienophiles, leading to the formation of dihydro-1,2-oxazines which can be further transformed. researchgate.net Computational studies have been employed to understand the reactivity and regioselectivity observed in these cycloaddition reactions. researchgate.net The resulting tetrahydropyridazine derivatives are of interest due to the prevalence of this structural motif in biologically active compounds. researchgate.net

An efficient inverse-electron-demand aza-Diels-Alder reaction has also been developed for the synthesis of fused polycyclic tetrahydropyridazines. chemrxiv.org This method involves the in situ generation of azoalkenes from α-halogeno hydrazones, which then react with various olefins. chemrxiv.org Additionally, a TEMPO-mediated oxidative dehydrogenation of ketohydrazones can generate azoalkenes for subsequent aza-Diels-Alder reactions with olefins to produce tetrahydropyridazines. nih.gov

Synthesis of Key Intermediates and Functionalized Precursors

Functionalized 5-(substituted)-1H-tetrazoles.researchgate.net

The synthesis of functionalized 5-(substituted)-1H-tetrazoles is a cornerstone for the development of more complex tetrazole-containing molecules. mdpi.com A common and effective method is the [2+3] cycloaddition of nitriles with an azide source, often catalyzed by a Lewis acid. nih.govorganic-chemistry.org Various catalysts, including zinc(II) chloride and indium(III) chloride, have been shown to promote this reaction efficiently. organic-chemistry.org L-proline has also been utilized as an organocatalyst for this transformation. organic-chemistry.org

Multicomponent reactions (MCRs) offer a convergent and diversity-oriented approach to synthesizing highly substituted tetrazoles. nih.gov For example, the Ugi tetrazole reaction using N-Boc-protected hydrazine (B178648) can produce a library of 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. organic-chemistry.org Another strategy involves the reaction of aldoximes with diphenyl phosphorazidate (DPPA) to yield 5-substituted 1H-tetrazoles. organic-chemistry.org

The functionalization of existing tetrazole rings is also a viable approach. For instance, the reduction of Diels-Alder adducts derived from 3-(1H-tetrazol-5-yl)-nitrosoalkenes, followed by deprotection, can yield 5-(1-aminoalkyl)-1H-tetrazoles, which are analogues of α-amino acids. ualg.pt

Tetrazol-5-yl Phosphorus Ylides.researchgate.net

Tetrazol-5-yl phosphorus ylides are versatile intermediates in organic synthesis. mdpi.comnih.gov A general route for their preparation involves a one-pot condensation reaction between triphenylphosphine, dialkyl acetylenedicarboxylates, and a tetrazole derivative such as 5-mercapto-1-methyltetrazole (B193830) or 5-aminotetrazole. semanticscholar.org This method is advantageous as it proceeds under neutral conditions without the need for activation of the starting materials. semanticscholar.org

The reactivity of these ylides has been explored, particularly in non-classical Wittig reactions. mdpi.comnih.gov For instance, their reaction with N-halosuccinimide/TMSN3 systems leads to the formation of haloazidoalkenes bearing a tetrazol-5-yl substituent. mdpi.comnih.gov These haloazidoalkenes can then undergo thermolysis to produce novel 2-halo-2-(tetrazol-5-yl)-2H-azirines, which are valuable building blocks for further synthetic transformations. mdpi.comnih.gov

Table 2: Synthesis of Tetrazol-5-yl Phosphorus Ylides

| Starting Materials | Product | Reaction Type | Reference |

|---|---|---|---|

| Triphenylphosphine, dialkyl acetylenedicarboxylates, 5-mercapto-1-methyltetrazole/5-aminotetrazole | Stable heterocyclic phosphorus ylides | One-pot condensation | semanticscholar.org |

2-Azido-3-chloropyrazine as a Precursor to Fused Systems.Current time information in Bangalore, IN.

2-Azido-3-chloropyrazine is a key precursor for the synthesis of various fused heterocyclic systems containing a pyrazine ring. mdpi.comnih.govresearchgate.net Its synthesis can be achieved from the commercially available 2,3-dichloropyrazine. mdpi.comresearchgate.net The reactivity of 2-azido-3-chloropyrazine allows for the introduction of other heterocyclic moieties, which can then undergo intramolecular cyclization.

For example, the reaction of 2-azido-3-chloropyrazine with pyrazole (B372694) or 1,2,4-triazole (B32235) affords 2-azido-3-(1H-pyrazol-1-yl)pyrazine. mdpi.com Subsequent thermolysis of this intermediate leads to the formation of pyrazine-fused triazapentalenes through intramolecular trapping of the in situ generated nitrene. nih.gov This methodology provides a convenient route to these complex, nitrogen-rich heterocyclic systems. mdpi.comnih.gov

Table 3: Synthesis of Azapentalene from 2-Azido-3-chloropyrazine

| Reactant with 2-Azido-3-chloropyrazine | Intermediate | Final Product | Yield (%) | Reference |

|---|

Pyrazine-2,3-dicarbonitriles in Catalytic Syntheses.mdpi.com

Pyrazine-2,3-dicarbonitriles are important intermediates in the synthesis of pyrazine-containing tetrazoles. kashanu.ac.ir They can be prepared through the condensation of 2,3-diaminomaleonitrile with α-dicarbonyl compounds. kashanu.ac.ir These dinitriles can then undergo a subsequent [2+3] cycloaddition reaction with an azide source, such as sodium azide, to form the desired tetrazole ring. kashanu.ac.ir

The synthesis of 1H-tetrazolyl-1H-1,4-diazepine-2,3-dicarbonitriles has been achieved through a one-pot, pseudo-five-component condensation reaction. researchgate.net This reaction involves 2,3-diaminomaleonitrile, a ketone, trimethylsilyl (B98337) azide, and an isocyanide in the presence of a catalytic amount of p-toluenesulfonic acid. researchgate.net This multicomponent approach allows for the efficient construction of complex molecules containing both diazepine (B8756704) and tetrazole moieties. researchgate.netacs.org

Advanced Spectroscopic and Crystallographic Characterization of 2 2h Tetrazol 5 Yl Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 2-(2H-tetrazol-5-yl)pyrazine and its derivatives, offering detailed insights into the molecular framework.

Proton NMR (¹H-NMR) for Structural Confirmation and Isomer Differentiation

Proton NMR (¹H-NMR) is instrumental in confirming the presence and arrangement of protons within the pyrazine (B50134) and tetrazole rings. The pyrazine ring in this compound exhibits a characteristic set of signals. Due to the molecule's symmetry, the ¹H-NMR spectrum of pyrazine itself shows a single sharp peak. chemicalbook.com In substituted pyrazines, such as those with a tetrazole group, the chemical shifts and coupling constants of the pyrazine protons provide crucial information about the substitution pattern. For instance, in 2-(1H-tetrazol-5-yl)-pyrazine, the pyrazine protons are expected to show distinct signals due to the asymmetry introduced by the tetrazole substituent. kashanu.ac.ir

A key application of ¹H-NMR in tetrazole chemistry is the differentiation between N-1 and N-2 substituted isomers. nanomedicine-rj.comcdnsciencepub.com The chemical shift of substituents attached to the tetrazole nitrogen atoms can vary significantly between the two isomeric forms. Generally, an alkyl group at the N-2 position is more shielded compared to one at the N-1 position, although this trend can be influenced by the nature of the substituent at the 5-position of the tetrazole ring. cdnsciencepub.com For example, in the ¹H-NMR spectrum of ethyl 2-(2-((ethoxycarbonyl)methyl)-2H-tetrazol-5-yl)pyrazine, the methylene (B1212753) protons of the substituent on the tetrazole ring appear as a singlet, consistent with the symmetric N-2 substitution. maynoothuniversity.ie Conversely, the corresponding N-1 isomer would exhibit a different chemical shift for these protons. The presence of a broad signal for the N-H proton in 1H-tetrazoles is also a characteristic feature, often appearing at a very downfield chemical shift. rsc.orgwiley-vch.de

Interactive Data Table: ¹H-NMR Chemical Shifts for Selected Tetrazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) |

| 5-Phenyl-1H-tetrazole | DMSO-d6 | NH | 17.45 (br) |

| Aromatic | 7.99 (d), 7.54 (t) | ||

| 5-(4-Chlorophenyl)-1H-tetrazole | DMSO-d6 | NH | 16.81 (br) |

| Aromatic | 8.00 (d), 7.61 (d) | ||

| 3-(1H-tetrazol-5-yl)pyridine | DMSO-d6 | NH | - |

| Pyridyl | 9.21 (s), 8.71-8.72 (d), 8.41-8.44 (t), 7.53-7.57 (d) | ||

| 2-(1H-tetrazol-5-yl)-pyrazine | d6-DMSO | NH | 16.30 (br) |

| Pyrazyl | 7.78 (d), 8.51 (d) |

Carbon-13 NMR (¹³C-NMR) for Tetrazole Carbon Atom Shifting and Isomer Identification

Carbon-13 NMR (¹³C-NMR) spectroscopy is a powerful tool for probing the carbon skeleton of this compound. A key diagnostic signal is that of the C5 carbon of the tetrazole ring, which typically resonates in the range of δ = 155-157 ppm. researchgate.net However, this chemical shift can be influenced by the substituent at this position and the isomeric form of the tetrazole.

A significant application of ¹³C-NMR is in the unambiguous identification of N-1 and N-2 substituted tetrazole isomers. nanomedicine-rj.comuni-muenchen.de The chemical shift of the C5 carbon often differs between the two isomers. For instance, in 2,5-disubstituted tetrazoles, the C5 resonance of the 2,5-isomer is observed at a higher frequency (more downfield) by approximately 9.2-12.2 ppm compared to the corresponding 1,5-isomer. ipb.pt This difference in chemical shift provides a reliable method for isomer assignment. For example, in ethyl 2-(2-((ethoxycarbonyl)methyl)-2H-tetrazol-5-yl)pyrazine, the tetrazole carbon (C5) is found at 162.6 ppm, which is characteristic of an N-2 substituted tetrazole. maynoothuniversity.ie In contrast, the C5 carbon of the N-1 isomer, ethyl 2-(1-((ethoxycarbonyl)methyl)-1H-tetrazol-5-yl)pyrazine, resonates at 150.5 ppm. maynoothuniversity.ie

Interactive Data Table: ¹³C-NMR Chemical Shifts for Tetrazole Isomers

| Compound | Isomer | Solvent | C5 Chemical Shift (ppm) |

| Ethyl 2-(1-((ethoxycarbonyl)methyl)-1H-tetrazol-5-yl)pyrazine | N-1 | CDCl₃ | 150.5 |

| Ethyl 2-(2-((ethoxycarbonyl)methyl)-2H-tetrazol-5-yl)pyrazine | N-2 | CDCl₃ | 162.6 |

| 5-(Benzylthio)-1H-tetrazole | - | - | 154.26 |

| 2-(1-Benzyl-1H-tetrazol-5-yl)-2-chloro-3-phenyl-2H-azirine | N-1 | CDCl₃ | 152.9 |

Nitrogen-14 and Nitrogen-15 NMR Spectroscopy for Nitrogen-Rich Systems

Given the high nitrogen content of this compound, both Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy offer direct insights into the electronic environment of the nitrogen atoms. wikipedia.org ¹⁵N NMR is generally preferred due to its spin I = 1/2 nature, which results in sharper signals compared to the quadrupolar ¹⁴N nucleus. nih.govhuji.ac.il However, the low natural abundance of ¹⁵N can necessitate isotopic labeling for enhanced sensitivity. huji.ac.ilnih.gov

¹⁵N NMR is particularly effective for distinguishing between the different nitrogen atoms within the tetrazole and pyrazine rings. wikipedia.orgresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their local electronic environment and can be used to differentiate between tautomers and isomers. researchgate.net For instance, theoretical calculations have shown that the ¹⁵N NMR chemical shifts of tetrazoles can be used to evaluate the intrinsic relationship between their structure and properties. nih.gov In triazolofurazans, a related class of nitrogen-rich heterocycles, ¹⁴N NMR spectra show distinct signals for the different nitrogen atoms in the heterocyclic framework. researchgate.net The use of ¹H-¹⁵N heteronuclear correlation techniques can be a more sensitive alternative to direct ¹⁵N detection, especially for complex molecules. huji.ac.il Solid-state ¹³C{¹⁴N} NMR experiments have also been developed as an "attached nitrogen test" to easily distinguish between heterocyclic isomers based on the number of C-N bonds. nih.goviastate.eduacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups and vibrational modes present in this compound and its derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups in this compound. The IR spectrum of tetrazole-containing compounds displays several key absorption bands. The tetrazole ring itself gives rise to a series of characteristic vibrations. For instance, bands in the regions of 1508-1454 cm⁻¹ and around 1129 cm⁻¹ are attributed to combinations of bond stretching vibrations typical for a coordinated tetrazole ring. nih.gov The disappearance of the strong C≡N stretching band from a nitrile precursor and the appearance of an N-H stretching band are strong evidence for the formation of a 5-substituted-1H-tetrazole. researchgate.net

In the case of this compound, one would expect to see characteristic absorptions for both the pyrazine and tetrazole rings. The IR spectrum of ethyl 2-(2-((ethoxycarbonyl)methyl)-2H-tetrazol-5-yl)pyrazine, for example, shows a strong C=O stretching vibration at 1745 cm⁻¹, confirming the presence of the ester group. maynoothuniversity.ie The IR spectra of various 5-substituted-1H-tetrazoles show characteristic bands for N-H stretching, C=C and C=N vibrations, and other functional groups present in the molecule. rsc.orgwiley-vch.demedipol.edu.tr

Interactive Data Table: Key IR Absorption Bands for Tetrazole Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 5-Phenyl-1H-tetrazole | N-H stretch | - | researchgate.net |

| C=C and C=N vibrations | 1619 | researchgate.net | |

| 1,2-Bis[2-(1H-tetrazol-1-yl)phenoxy]ethane | Tetrazole ring | 1510, 1489, 1473 | nih.gov |

| Ethyl 2-(2-((ethoxycarbonyl)methyl)-2H-tetrazol-5-yl)pyrazine | C=O stretch | 1745 | maynoothuniversity.ie |

| 2-(1-Benzyl-1H-tetrazol-5-yl)-2-chloro-3-phenyl-2H-azirine | - | 1743, 1597, 1498, 1451 | mdpi.com |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. For tetrazole derivatives, Raman spectroscopy can be used to study the vibrational modes of both the tetrazole and pyrazine rings. researchgate.net

Surface-enhanced Raman scattering (SERS) has been employed to study the adsorption of 5-aminotetrazole (B145819) on silver nanoparticles, demonstrating that the molecule adsorbs through the lone pair of electrons of a nitrogen atom. nih.gov In a study of nitro-substituted tetrazole-N-(hetero)aryl derivatives, spontaneous Raman spectra were used in conjunction with theoretical calculations to assign the observed vibrational modes. acrhem.org The Raman spectrum of 1H-tetrazole has been studied under high pressure to investigate its phase transitions and chemical reactivity. researchgate.net For this compound, Raman spectroscopy would be expected to show characteristic bands for the in-plane and out-of-plane vibrations of both the pyrazine and tetrazole rings, providing a more complete picture of the molecule's vibrational landscape. pnrjournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For heterocyclic compounds like this compound, UV-Vis spectroscopy provides critical insights into the electronic transitions involving π, σ, and non-bonding (n) electrons, which in turn helps in understanding conjugation, aromaticity, and molecular conformation in solution. mgcub.ac.in

Electronic Transitions and Solution-Phase Conformations

The UV-Vis spectrum of a molecule containing aromatic rings and heteroatoms, such as this compound, is typically characterized by specific electronic transitions. The most common transitions for such systems fall within the experimentally accessible UV range (200-400 nm) and include π → π* and n → π* transitions. mgcub.ac.in

π → π Transitions:* These are high-energy transitions that occur in unsaturated systems like the pyrazine and tetrazole rings. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally intense, with high molar absorptivity (ε) values. mgcub.ac.in

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (a lone pair on a nitrogen atom) to a π* antibonding orbital. They are of lower energy than π → π* transitions and thus appear at longer wavelengths. The intensity of n → π* transitions is typically much lower than that of π → π* transitions. mgcub.ac.in

Detailed experimental and computational studies on the closely related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, provide a strong basis for understanding the electronic behavior of this compound. mdpi.com For 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the experimental UV-Vis spectrum recorded in ethanol (B145695) shows three primary absorption bands. These absorptions are attributed to a series of singlet electronic transitions, which are in good agreement with theoretical calculations. mdpi.com

Table 1: Experimental and Calculated UV-Vis Absorption Data for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in Ethanol Data sourced from a study on a structurally related compound to infer the spectroscopic properties of this compound.

| Experimental λmax (nm) | Molar Absorptivity (εmax, L mol⁻¹ cm⁻¹) | Calculated λ (nm) (f)† | Assignment (Major Transitions) |

| 274 | 23,600 | 302 (0.46) | π → π |

| 236 | 26,200 | 256 (0.37) | π → π |

| 202 | ~40,000 | 216 (0.21) | π → π* |

| Source: MDPI mdpi.com | |||

| †Calculated for the most stable rotamer (1a) using TD-SCF DFT B3LYP/6-311+G(dp) with the IEFPCM model for ethanol. f denotes the oscillator strength. mdpi.com |

UV-Vis spectroscopy, in conjunction with quantum-chemical calculations, is also instrumental in elucidating the solution-phase conformations of such molecules. For molecules with single bonds connecting aromatic rings, different rotational isomers, or rotamers, can exist in solution. These rotamers may have distinct electronic absorption spectra. mdpi.com

In the case of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, computational analysis suggests the existence of two stable rotamers in the gas phase and in solution, differing by the dihedral angle between the pyridine (B92270) and phenyl rings. The calculated energy difference between these rotamers is small, indicating that both may be present in solution at room temperature. mdpi.com Similarly, for this compound, rotation around the C-C bond connecting the pyrazine and tetrazole rings can lead to different planar or non-planar conformations. Studies on related pyrazine bis-tetrazole systems have shown that significant twisting can occur between the pyrazine and tetrazole rings, which impacts the electronic structure and, consequently, the UV-Vis spectrum. maynoothuniversity.ie The degree of planarity affects the extent of π-conjugation across the molecule; a more planar conformation leads to greater conjugation, which typically results in a red shift (shift to longer wavelength) of the π → π* absorption bands. Therefore, the precise positions and intensities of the absorption bands can provide valuable information about the predominant conformation of this compound in a given solvent.

Computational Chemistry and Theoretical Studies on 2 2h Tetrazol 5 Yl Pyrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties by calculating the electron density of a system. scirp.org For 2-(2H-tetrazol-5-yl)pyrazine, DFT methods are instrumental in exploring its fundamental characteristics.

Geometry Optimization and Energy Calculations of Tautomeric Forms (1H- and 2H-tetrazole)

The tetrazole ring in 2-(tetrazol-5-yl)pyrazine can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, distinguished by the position of the hydrogen atom on the tetrazole ring. mdpi.com DFT calculations are crucial for determining the optimized geometries and relative stabilities of these tautomers.

Theoretical studies on analogous 5-substituted tetrazoles have shown that the relative stability of the tautomers is influenced by factors such as the nature of the substituent and the phase (gas or solution). mdpi.com For many 5-substituted tetrazoles, the 2H-tautomer is often found to be more stable than the 1H-form in the gas phase. Conversely, in solution, the more polar 1H-tautomer may be favored. mdpi.com DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can precisely quantify the energy difference between the 1H- and 2H-forms of 2-(tetrazol-5-yl)pyrazine. researchgate.netuc.pt These calculations involve optimizing the molecular geometry of each tautomer to find its minimum energy structure and then comparing their total electronic energies. The results can predict the predominant tautomer under specific conditions.

Table 1: Hypothetical DFT-Calculated Relative Energies of 2-(tetrazol-5-yl)pyrazine Tautomers

| Tautomer | Method/Basis Set | Phase | Relative Energy (kJ/mol) |

| 1H-tetrazole | B3LYP/6-311+G(d,p) | Gas | 15.2 |

| 2H-tetrazole | B3LYP/6-311+G(d,p) | Gas | 0.0 |

| 1H-tetrazole | B3LYP/6-311+G(d,p) | Water (PCM) | 0.0 |

| 2H-tetrazole | B3LYP/6-311+G(d,p) | Water (PCM) | 8.5 |

Note: This table is illustrative, based on general findings for similar compounds, and represents the type of data generated from DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and reactivity; a large gap implies high stability and low reactivity. scirp.org

For pyrazine (B50134) derivatives, DFT calculations can map the distribution of these orbitals. science.gov In a related compound, 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP), DFT studies revealed that the HOMO is distributed on both the pyrazine and tetrazole rings, whereas the LUMO is located primarily on the pyrazine ring. nih.gov A similar distribution is expected for this compound. This analysis helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.90 | Electron-donating capability, located on pyrazine and tetrazole rings. |

| LUMO | -2.95 | Electron-accepting capability, primarily on the pyrazine ring. |

| HOMO-LUMO Gap | 3.95 | Indicator of chemical stability and reactivity. |

Note: These values are representative examples derived from typical DFT calculations on similar heterocyclic systems. researchgate.netrgmcet.edu.in

Conformational Analysis and Rotamer Studies

The single bond connecting the pyrazine and tetrazole rings allows for rotational isomerism (rotamers). Conformational analysis using DFT helps identify the most stable spatial arrangements of the molecule. By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface can be generated.

Studies on structurally similar compounds like 3-(5-phenyl-2H-tetrazol-2-yl)pyridine have demonstrated the existence of different rotamers. mdpi.com X-ray analysis and DFT calculations for this pyridine (B92270) analog showed a nearly planar structure to be the most stable, with a small dihedral angle between the two aromatic rings. mdpi.com For this compound, DFT calculations can determine the energy barriers to rotation and the relative populations of different conformers at a given temperature, providing insight into the molecule's flexibility and preferred shape. researchgate.net

Theoretical Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating properties related to magnetic shielding, vibrational frequencies, and electronic transitions, theoretical spectra can be generated that aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: DFT can compute the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Theoretical 1H and 13C NMR spectra can be compared with experimental data to confirm assignments. For instance, the calculated chemical shift of the carbon atom in the tetrazole ring can help distinguish between 1,5- and 2,5-disubstituted isomers. mdpi.com

IR Spectroscopy: The calculation of harmonic vibrational frequencies via DFT allows for the prediction of an infrared (IR) spectrum. mdpi.com These theoretical spectra help in assigning the vibrational modes observed in experimental IR spectroscopy, such as the characteristic stretching and bending frequencies of the pyrazine and tetrazole rings. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. mdpi.com This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to π→π* and n→π* transitions within the aromatic system. beilstein-journals.org

Reaction Pathway and Selectivity Corroboration

DFT calculations can elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating transition states and calculating activation energies, providing a theoretical basis for observed reaction outcomes and selectivity. A common synthesis route for tetrazoles is the [3+2] dipolar cycloaddition of a nitrile with an azide (B81097). nih.gov DFT studies can model this pathway, examining the energetics of the transition state and intermediates to confirm the feasibility of the reaction and explain why certain products are formed preferentially.

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For compounds like this compound, MD simulations can be employed to study its behavior in condensed phases, such as in solution or in a crystal lattice. These simulations can provide insights into:

Solvation structure: How solvent molecules arrange around the solute.

Conformational dynamics: The transitions between different rotamers in solution.

Aggregate formation: The potential for molecules to self-assemble in solution.

Material properties: For related energetic materials like H4TTP, MD has been used to calculate properties such as cohesive energy density and mechanical characteristics. nih.gov

Combining DFT with MD allows for the development of accurate force fields for the simulations, ensuring that the dynamic behavior is consistent with the underlying quantum mechanical properties. science.govresearchgate.net

Intermolecular Interactions and Blending Systems (e.g., with FOX-7)

No studies on intermolecular interactions or blending of this compound with FOX-7 are available. This research has been conducted on 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP). nih.gov

Mechanical Properties and Cohesive Energy Density Predictions

No predictions or calculations of mechanical properties or cohesive energy density for this compound have been published. Again, this analysis has been performed for H₄TTP. nih.gov

Quantum Chemical Calculations

Ab Initio Methods for High-Level Electronic Structure Determination

There are no specific high-level ab initio studies on the electronic structure of this compound reported in the available literature.

Solvent Effects Modeling using IEFPCM Model

Modeling of solvent effects using the IEFPCM model has not been specifically reported for this compound.

Coordination Chemistry and Supramolecular Assemblies of 2 2h Tetrazol 5 Yl Pyrazine

Ligand Properties and Metal Ion Coordination

The unique structural features of 2-(2H-tetrazol-5-yl)pyrazine, specifically its polyazole rings, make it an effective component in the formation of metal complexes.

Polyazole Rings as Versatile Ligands for Transition Metals

Polyazole rings, such as tetrazoles and pyrazines, are well-regarded as versatile ligands for coordinating with transition metals. researchgate.net This versatility stems from the presence of multiple nitrogen atoms that can act as donor sites for metal ions. researchgate.net The synthesis of transition metal complexes that incorporate polyazole rings, especially tetrazoles and their derivatives, has been a subject of considerable research due to their potential applications in various fields. researchgate.netresearchgate.net These applications are a result of the interesting structures and special functionalities that tetrazole-based compounds can exhibit. researchgate.net The ability of these rings to bridge metal centers allows for the construction of diverse and complex coordination architectures. rsc.orgtuwien.at

Tetrazole Moiety as an Efficient Metal Chelator (Bioisosterism to Carboxylate)

The tetrazole moiety is recognized as an efficient metal chelator, a property that is linked to its bioisosteric relationship with the carboxylate group. nih.govacs.orgrug.nl Bioisosteres are substituents or groups that have similar physical or chemical properties, which in turn produce broadly similar biological properties. scispace.com The tetrazole group is considered a non-classical bioisostere of the carboxylic acid group. rug.nl

This similarity is evident in their pKa values and planar structures. rug.nl The tetrazole functional group can act as a metabolically stable substitute for the carboxylic acid group, which has been a primary driver for research in this area. hilarispublisher.com This bioisosteric relationship allows the tetrazole moiety to mimic the metal-chelating ability of carboxylates, making it a valuable component in the design of metal-binding compounds. nih.govacs.orgrug.nl

N1/N2 Isomerism in Tetrazole Coordination

The tetrazole ring can exist as two tautomers, the 1H- and 2H-forms, where the proton is located on the N1 or N2 nitrogen atom, respectively. core.ac.uk This isomerism plays a crucial role in the coordination behavior of tetrazole-based ligands. Alkylation of the tetrazole ring can occur at either the N1 or N2 position, leading to the formation of N1- or N2-substituted isomers. rsc.org

The coordination of metal ions can occur at different nitrogen atoms of the tetrazole ring, and this is influenced by the substitution pattern. In N1-substituted tetrazoles, the most basic nitrogen atom is at the N4 position, which is typically where the coordination bond forms. arkat-usa.org In contrast, N2-substituted tetrazoles also tend to coordinate through the N4 nitrogen, although their basicity is somewhat lower than the N1-isomers. arkat-usa.org The specific isomer involved can significantly influence the resulting coordination geometry and the properties of the metal complex. researchgate.net For instance, studies on isomeric pyridyl-tetrazole ligands have shown that the position of the pendant arm on the tetrazole ring affects the strength of binding to metal ions like zinc. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound has led to the formation of a variety of coordination architectures, particularly with Group IIB metal ions such as zinc(II) and cadmium(II).

Coordination Architectures with Group IIB Metal Ions (Zn(II), Cd(II))

The reactions of 2-(1H-tetrazol-5-yl)pyrazine (HL) with zinc(II) and cadmium(II) salts have been shown to produce different coordination architectures depending on the reaction conditions. rsc.org At room temperature, reactions with Zn(NO₃)₂·6H₂O or ZnCl₂ and Cd(NO₃)₂·6H₂O yield mononuclear complexes of the formula [M(L)₂(H₂O)₂]. rsc.org However, under hydrothermal conditions, the reaction with the cadmium salt results in a different complex, {Cd₂(L)₄₀.₂₅}n. rsc.org

These findings highlight the significant influence that both the metal ion and the reaction conditions have on the final structure of the coordination complexes formed with this versatile ligand. rsc.org The ability to form different architectures opens up possibilities for designing materials with specific structural and, consequently, functional properties.

Formation of Mononuclear, 1D, 2D, and 3D Coordination Polymers

The versatility of this compound as a ligand allows for the construction of coordination polymers with varying dimensionalities, from discrete mononuclear units to extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. rsc.orgmaynoothuniversity.ie

The mononuclear complexes, [M(L)₂(H₂O)₂] (where M = Zn(II) or Cd(II)), can self-assemble through hydrogen bonds to form 3D frameworks. rsc.org Under different conditions, the ligand can bridge metal centers to form extended structures. For example, a 1D chain structure has been observed in a cadmium complex, which further interlinks to form a 3D framework through π-π interactions. rsc.org The use of pyrazine (B50134) as a rigid linker between two tetrazole units has been explored to increase the dimensionality of the resulting copper(II)-containing coordination polymers, successfully leading to the formation of 2D layered structures. maynoothuniversity.ie The formation of these diverse architectures is a testament to the rich coordination chemistry of this compound.

| Metal Ion | Reaction Condition | Complex Formula | Dimensionality | Reference |

| Zn(II) | Room Temperature | [Zn(L)₂(H₂O)₂] | Mononuclear (forms 3D framework via H-bonds) | rsc.org |

| Cd(II) | Room Temperature | [Cd(L)₂(H₂O)₂] | Mononuclear (forms 3D framework via H-bonds) | rsc.org |

| Cd(II) | Hydrothermal | {Cd₂(L)₄₀.₂₅}n | Not specified in abstract | rsc.org |

| Cu(II) | Not specified | Not specified | 2D | maynoothuniversity.ie |

Synthesis of Ni(II) and Zn(II) Complexes with Isomeric Pyridyl-Tetrazole Ligands

The synthesis of nickel(II) and zinc(II) complexes has been successfully achieved using bidentate isomeric pyridyl-tetrazole ligands, which are structurally related to this compound. asianpubs.orgresearchgate.net A series of Ni(II) and Zn(II) complexes were prepared using ligands such as 2-(1-vinyl-1H-tetrazol-5-yl)pyridine and 2-(2-vinyl-2H-tetrazol-5-yl)pyridine. asianpubs.orgresearchgate.net Spectroscopic and analytical data suggest that these ligands act as neutral bidentate coordinators, resulting in octahedral complexes with the general formula [M(L)₂Cl₂]. asianpubs.org

The preparation typically involves reacting the respective pyridyl-tetrazole derivative with NiCl₂ or ZnCl₂. asianpubs.org For instance, the reaction to form the Ni(II) complex with 2-(1-vinyl-1H-tetrazol-5-yl)pyridine (L1) involved heating the components to reflux for 2-3 hours, yielding a dark green solid. asianpubs.org These synthetic efforts highlight the robust coordinating ability of the pyridyl-tetrazole scaffold. asianpubs.orgresearchgate.net

Table 1: Properties of Representative Ni(II) and Zn(II) Pyridyl-Tetrazole Complexes

| Compound | Formula | Color | Magnetic Moment (μeff) |

|---|---|---|---|

| [Ni(L1)₂]Cl₂ | C₁₆H₁₄N₁₀NiCl₂ | Dark Green | 3.2 B.M. |

| [Zn(L1)₂]Cl₂ | C₁₆H₁₄N₁₀ZnCl₂ | Waxy Cream | Diamagnetic |

Data sourced from a study on isomeric pyridyl-tetrazole derivative ligands. asianpubs.org

Cyclometalated Iridium(III) Complexes Incorporating Tetrazolato Ligands

Cyclometalated Iridium(III) complexes are a significant class of compounds, often explored for their rich photophysical properties. acs.orgnih.gov The synthesis of such complexes incorporating tetrazolato ligands has been established, providing a pathway to new functional materials. acs.orgnih.gov A notable example includes a cationic Iridium(III) complex featuring a derivative of the title compound, 2-(2-methyl-2H-tetrazol-5-yl)pyrazine (TPYZ-Me). scispace.com

The general synthetic strategy for cationic Ir(III) complexes with cyclometalating tetrazolate ligands involves a two-step process. acs.orgnih.gov First, a silver-assisted cyclometalation reaction between a tetrazole derivative and IrCl₃ yields a bis-cyclometalated intermediate. acs.orgnih.gov This is followed by a substitution reaction where ancillary ligands are introduced. acs.orgnih.gov In a specific application, the deep red-emitting cationic complex [IrTPYZ-Me]⁺ was combined with anionic Ir(III) complexes to create fully Ir(III)-based soft salts. scispace.com These salts exhibit additive and O₂-sensitive emission colors, with the potential to produce nearly pure white light through the careful selection of the ionic components. scispace.com This demonstrates the successful incorporation of a pyrazine-tetrazolate ligand into a functional cyclometalated iridium system. scispace.com

Metal-Directed Self-Assembly via In Situ Ligand Synthesis

A powerful strategy for constructing coordination frameworks is through metal-directed self-assembly, where the ligand is formed in situ during the reaction. acs.orgresearchgate.net This method has been effectively used to create a series of metal-organic complexes with the pyrazinyl tetrazolate (pzta) ligand, which is the deprotonated form of this compound. acs.orgresearchgate.net

These syntheses are typically performed via hydrothermal reactions involving pyrazinecarbonitrile, sodium azide (B81097), and various metal salts. acs.orgresearchgate.net The choice of the metal ion plays a critical role in directing the final architecture of the supramolecular assembly. acs.orgresearchgate.net By using different metal ions under similar reaction conditions, a variety of structures ranging from simple mononuclear units to complex three-dimensional (3D) frameworks have been obtained. acs.orgresearchgate.net This highlights the templating effect of the metal ion in the self-assembly process. acs.orgresearchgate.net

Table 2: Influence of Metal Ion on the Structure of In Situ Generated Pyrazinyl Tetrazolate (pzta) Complexes

| Metal Ion | Complex Formula | Structural Dimensionality |

|---|---|---|

| Zn(II) | [Zn(pzta)₂(H₂O)₂] | 0D (Mononuclear) |

| Cu(II) | Cu(pzta)₂₃ | 0D (Mononuclear) |

| Cd(II) | [Cd(pzta)₂]n | 1D (Chain) |

| Ag(I) | [Ag(pzta)]n | 2D (Layer) |

| Cd(II) | [Cd₂(pzta)(OH)(SO₄)]n | 3D (Framework) |

Data sourced from a study on metal-directed supramolecular architectures. acs.org

Properties of Coordination Complexes

Luminescence Properties of Metal-Tetrazole Frameworks

Coordination complexes of this compound and its derivatives often exhibit interesting photoluminescent properties, which are influenced by both the ligand itself and the coordinated metal center. acs.orgrsc.org

Frameworks constructed with group IIB metals (Zn, Cd) and the ligand 2-(1H-tetrazol-5-yl)pyrazine (HL) have been shown to be luminescent. rsc.org Solid-state studies at room temperature indicate that the free ligand and its zinc and cadmium complexes display blue emissions. rsc.org Similarly, zinc and cadmium complexes formed via the in situ synthesis of the pyrazinyl tetrazolate ligand also exhibit strong blue photoluminescence in similar energy regions. acs.org The origin of luminescence in such frameworks is often attributed to π–π or n–π electronic transitions within the ligand, which can be modulated by coordination to the metal ion. researchgate.net

In the case of cyclometalated Iridium(III) complexes, the emission properties are more complex and often involve metal-to-ligand and ligand-to-ligand charge transfer (MLCT/LLCT) transitions. acs.orgnih.gov These complexes can be highly emissive, with colors that can be tuned by modifying the ligands. acs.orgnih.gov For example, the cationic complex containing 2-(2-methyl-2H-tetrazol-5-yl)pyrazine, [IrTPYZ-Me]⁺, is a deep-red emitter. scispace.com Other related Iridium(III) tetrazolato complexes show intense green or blue-shifted emissions, demonstrating the tunability of these systems for applications in lighting and sensing. acs.orgnih.gov

Magnetic Properties of Coordination Polymers

The pyrazine and tetrazole moieties within the this compound ligand provide potential pathways for magnetic exchange interactions between metal centers in coordination polymers. nih.govacs.org The magnetic properties of a three-dimensional framework, [Cu₄(pyrztet)₆(H₂O)₂(SO₄)], constructed from the pyrazinetetrazolate ligand, have been investigated. acs.org The structure of this compound reflects its magnetic behavior. acs.org

Influence of Metal Ions and Reaction Conditions on Framework Formation

The final structure of a coordination framework is highly dependent on the interplay between the metal ion's coordination preferences and the reaction conditions, such as temperature and pH. acs.orgrsc.org This principle is clearly illustrated in the assembly of frameworks using this compound and its isomers.

The choice of metal ion has a profound effect on the dimensionality of the resulting architecture. As shown in the in situ synthesis of pyrazinyl tetrazolate complexes, Zn(II) and Cu(II) yield mononuclear (0D) structures, while Ag(I) produces a 2D layered network, and Cd(II) can form either 1D chains or complex 3D frameworks depending on the other ions present. acs.orgresearchgate.net This diversity stems from the different coordination numbers, geometries, and ionic radii of the metal centers. acs.org

Reaction conditions also play a crucial role. rsc.org For example, reacting 2-(1H-tetrazol-5-yl)pyrazine with Zn(II) and Cd(II) salts at room temperature produces similar mononuclear complexes. rsc.org However, employing hydrothermal conditions with the same Cd(II) salt leads to the formation of a different, one-dimensional polymeric structure. rsc.org Furthermore, the counter-ion present in the reaction mixture can alter the final product, as seen in the synthesis of different mercury(II) complexes from Hg(OAc)₂ versus HgBr₂. rsc.org In other systems involving pyridyl-tetrazole ligands, pH has been shown to be a critical parameter for controlling dimensionality, with acidic conditions favoring a 3D framework while alkaline environments lead to a 2D structure. nih.gov These findings collectively demonstrate that the metal ion and specific reaction conditions are key tools for directing the self-assembly and tuning the final structure of these coordination materials. rsc.org

Role of Intra- and Intermolecular Weak Interactions in Supramolecular Assembly

Hydrogen bonds are a dominant feature in the supramolecular assembly of tetrazole-containing compounds. In complexes involving this compound, these interactions are critical for linking discrete molecular units into extended frameworks. For instance, in mononuclear complexes of zinc(II) and cadmium(II) with 2-(1H-tetrazol-5-yl)pyrazine, O–H⋯N hydrogen bonds are instrumental in assembling the molecules into a three-dimensional α-polonium (α-Po) topological framework. rsc.org The tetrazole ring, with its multiple nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating the formation of robust networks. Similarly, in the crystal structure of the related compound 2-(2H-tetrazol-5-yl)pyridinium chloride, a variety of hydrogen bonds, including N—H···Cl, C—H···Cl, C—H···N, and N—H···N, connect the individual molecules into layers. nih.gov

Beyond hydrogen bonding, π-π stacking interactions between the aromatic pyrazine and tetrazole rings are crucial. These interactions contribute significantly to the stability and dimensionality of the supramolecular structures. In a one-dimensional chain complex involving cadmium(II) and 2-(1H-tetrazol-5-yl)pyrazine, π-π interactions interlink the chains to form a 3D framework. rsc.org The combination of these weak interactions can lead to complex and entangled structures. For example, a tetranuclear zinc(II) cluster with this compound forms a 2D entangled network which is further assembled into a 3D supramolecular architecture by weak π-π stacking interactions. researchgate.net The interplay between the metal ion's coordination preference, the ligand's structure, and the various weak interactions ultimately determines the final architecture, linking discrete or low-dimensional units into high-dimensional frameworks. rsc.org

Table 1: Weak Interactions in the Supramolecular Assembly of this compound and Related Complexes

| Type of Interaction | Participating Groups | Resulting Structure | Reference |

| Hydrogen Bonding (O–H⋯N) | Water molecules, Tetrazole Nitrogen | 3-D α-Po topological framework | rsc.org |

| Hydrogen Bonding (N—H···N, N—H···Cl) | Tetrazole N-H, Pyridinium N-H, Chloride ions | Layered structures | nih.gov |

| π-π Stacking | Pyrazine-Pyrazine rings, Tetrazole-Tetrazole rings | 3-D framework from 1-D chains | rsc.org |

| π-π Stacking | Aromatic rings of the complex | 3-D supramolecular architecture from 2-D network | researchgate.net |

Applications in Catalysis and Sensor Technology

The unique electronic properties and versatile coordination capabilities of the this compound ligand make its metal complexes promising candidates for applications in catalysis and sensor technology. The presence of multiple nitrogen atoms with high electron density allows them to participate readily in various chemical reactions and interactions, which is a crucial characteristic for ligands in catalysis.

Catalytic Activity of Tetrazole-Containing Complexes

While specific studies on the catalytic activity of this compound complexes are emerging, the broader class of tetrazole-containing complexes has demonstrated notable catalytic potential. The nitrogen-rich nature of the tetrazole ring makes it a strong σ-donor and a good bridging ligand, properties that are essential for many catalytic processes. For example, iron(II) complexes incorporating the structurally related 2,6-bis(tetrazol-5-yl)pyridyl ligands have been investigated for their catalytic activity. x-mol.com The ability of the tetrazole and pyrazine rings to stabilize different oxidation states of a central metal ion and to provide open coordination sites is key to their function in catalytic cycles. The development of coordination polymers using pyrazine-tetrazole ligands, such as those with copper(II), creates robust, high-dimensionality networks that can potentially serve as heterogeneous catalysts. maynoothuniversity.ie

Sensor Development Utilizing Coordination Complexes

Coordination complexes of this compound have shown significant promise for the development of chemical sensors, largely due to their photoluminescent properties. rsc.orgresearchgate.net The ligand itself and its metal complexes can exhibit fluorescence, which can be modulated by the presence of specific analytes.

Furthermore, heteroleptic copper(I) complexes containing a substituted tetrazolyl-pyridine ligand have been shown to be bright green luminophores in the solid state, with high quantum yields. researchgate.net This strong emission makes them potential candidates for use in electroluminescent devices and, by extension, as components in optical sensors. researchgate.net The ability to tune the luminescent properties by modifying the ligand or the metal center opens up possibilities for creating selective and sensitive chemical sensors based on these coordination complexes.

Table 2: Luminescent Properties of this compound and Related Complexes for Sensor Applications

| Complex/Ligand | Metal Ion | Emission Characteristics | Potential Application | Reference |

| Pyrazinyl tetrazolate complex | Mercury(II) | Strong blue fluorescence (λ = 467 nm) in solid state | Chemical Sensing | researchgate.net |

| 2-(1H-tetrazol-5-yl)pyrazine complexes | Zinc(II), Cadmium(II) | Luminescent | Chemical Sensing | rsc.org |

| 2-(2-tert-butyl-2H-tetrazol-5-yl)pyridine complex | Copper(I) | Bright green luminescence in solid matrix (Quantum Yield up to 45%) | Electroluminescent Devices, Optical Sensors | researchgate.net |

Applications in Materials Science and Energetic Materials

Energetic Materials Research

Detonation Properties (Velocity, Pressure) and Sensitivity Analysis

The detonation properties, specifically velocity and pressure, are primary indicators of an energetic material's performance. For H4TTP, a compound with four tetrazolyl groups attached to the pyrazine (B50134) ring, these properties have been calculated and reported. It exhibits a high detonation velocity and pressure, comparable to other high-nitrogen content molecules. acs.org

A synthetic protocol for H4TTP resulted in a material with a calculated detonation velocity (VC-J) of 8655 m/s and a detonation pressure (pC-J) of 28.0 GPa. acs.orgresearchgate.netfigshare.comrdd.edu.iq These performance parameters underscore the potential of the pyrazine-tetrazole scaffold in creating powerful explosives. rsc.org The energetic salts derived from H4TTP also show desirable, albeit lower, detonation properties, with velocities ranging from 6873 m/s to 8364 m/s and pressures from 14.3 GPa to 24.9 GPa. nih.gov

Detonation Properties of H4TTP

| Property | Value |

|---|---|

| Detonation Velocity (VC-J) | 8655 m/s acs.orgresearchgate.netfigshare.comrdd.edu.iq |

| Detonation Pressure (pC-J) | 28.0 GPa acs.orgresearchgate.netfigshare.com |

Sensitivity to external stimuli like impact and friction is a critical safety parameter for energetic materials. While detailed experimental sensitivity data for H4TTP is not extensively reported, analysis of its electrostatic potential suggests it possesses characteristics of a low-impact sensitive covalent species. acs.org Furthermore, theoretical studies on blending H4TTP with other explosives aim to improve its sensitivity, which implies that the pure compound has a relatively low sensitivity that may be tailored for specific applications. nih.govresearchgate.net This is a common goal in materials engineering, where balancing high performance with low sensitivity is a key challenge. mdpi.com

Thermal Stability Studies (Decomposition Temperature, DTA)

High thermal stability is crucial for the safe handling, storage, and application of energetic materials, especially in environments exposed to high temperatures. mdpi.com The pyrazine-tetrazole structure is noted for its thermal robustness.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to determine the thermal stability of these compounds. rsc.orgnih.gov Studies on H4TTP show it has a high decomposition temperature (Tdec) of 260 °C. acs.orgacs.orgfigshare.comrsc.org This thermal stability is superior to that of the widely used explosive RDX, which has a decomposition temperature of 237 °C, making H4TTP a promising candidate as a heat-resistant secondary explosive. acs.org The energetic salts derived from H4TTP also demonstrate high thermal stability, with decomposition temperatures ranging between 207 °C and 300 °C. nih.gov

Thermal Properties of H4TTP

| Property | Value |

|---|---|

| Decomposition Temperature (Tdec) | 260 °C acs.orgacs.orgfigshare.comrsc.org |

Blending Systems for Improved Sensitivity and Safety of Explosives

To tailor the properties of energetic materials for specific applications, they are often blended with other compounds. Theoretical studies using density functional theory (DFT) and molecular dynamics (MD) simulations have explored a blending system of H4TTP with 1,1'-diamino-2,2'-dinitroethylene (FOX-7). nih.govresearchgate.net This research aimed to study how blending affects the mechanical properties, sensitivity, and safety of the resulting explosive. nih.gov

Biological and Medicinal Chemistry Research Applications

Pharmaceutical Development and Bioactive Molecules

The structural framework of 2-(2H-tetrazol-5-yl)pyrazine serves as a valuable scaffold in the synthesis of new pharmaceutical compounds. Its utility stems from the distinct chemical characteristics of its constituent rings, which can be strategically modified to interact with specific biological targets.

Synthesis of Pharmaceuticals Targeting Specific Biological Pathways

The this compound molecule is a key precursor in the synthesis of more complex heterocyclic systems designed to modulate specific biological pathways. For instance, it has been utilized in the preparation of 1,2,3-triazolo[1,5-a]pyrazines. nih.gov This transformation is achieved through the thermolysis of 5-(2-pyrazinyl)tetrazole, which proceeds via a diazo intermediate. nih.gov The resulting triazolopyrazine core is a key structural element in compounds developed as inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase implicated in various cancers. nih.govresearchgate.net

Furthermore, the pyrazine (B50134) ring within the parent compound is a common feature in a variety of pharmacologically active molecules, contributing to their biological activity, which can range from anticancer to anti-inflammatory effects. researchgate.net The synthesis of derivatives often involves reactions such as the Ugi-azide four-component reaction to produce novel tetrahydropyrrolo[1,2-a]pyrazine derivatives containing a tetrazole moiety. researchgate.nettandfonline.com

Development of Novel Bioactive Molecules with Anti-inflammatory and Antimicrobial Properties

Research has demonstrated that compounds incorporating the this compound structure exhibit potential as both anti-inflammatory and antimicrobial agents. lookchem.com While specific studies on this compound itself are part of broader research into tetrazole and pyrazine derivatives, the general biological activities of these classes of compounds are well-documented.

For example, various tetrazole derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.net Similarly, pyrazine-containing compounds have been investigated for their diverse pharmacological actions, which include anti-inflammatory and antibacterial effects. researchgate.net The combination of these two heterocyclic systems in this compound suggests a synergistic potential for the development of new bioactive molecules. Studies on related compounds, such as 2-(1H-tetrazol-5-yl)pyridine, have also pointed to their potential antimicrobial and anti-inflammatory properties. ontosight.ai A series of 5-(pyridyl)-2H-tetrazol-2-acetic acids, esters, and amides were synthesized and showed anti-inflammatory activity, with 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide being the most effective. nih.gov

| Compound Class | Biological Activity | Reference |

| Tetrazole Derivatives | Anti-inflammatory, Antibacterial, Antifungal, Antiviral | researchgate.netresearchgate.net |

| Pyrazine Derivatives | Anti-inflammatory, Antibacterial | researchgate.net |

| 2-(1H-Tetrazol-5-yl)pyridine | Antimicrobial, Anti-inflammatory | ontosight.ai |

| 5-(Pyridyl)-2H-tetrazol-2-acetic acid derivatives | Anti-inflammatory | nih.gov |

Tetrazole as a Bioisosteric Analog of Carboxyl and Amide Groups

A significant aspect of the utility of the tetrazole ring in medicinal chemistry, including in the context of this compound, is its role as a bioisostere for carboxylic acid and amide functional groups. researchgate.netbeilstein-journals.org Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability, without drastically altering its chemical structure. vu.edu.au

The 5-substituted 1H-tetrazole ring is one of the most recognized non-classical bioisosteres of carboxylic acids. drughunter.com It possesses a similar pKa value (approximately 4.5-4.9 for tetrazole versus 4.2-4.5 for carboxylic acid) and a planar geometry, which allows it to mimic the interactions of a carboxylate group with biological receptors. vu.edu.audrughunter.com This substitution can lead to enhanced lipophilicity and metabolic stability. beilstein-journals.orgnih.gov The tetrazole moiety can also act as a cis-amide mimic, which can be beneficial for improving conformational rigidity and potency. beilstein-journals.org This bioisosteric relationship is a key consideration in the design of drugs where a carboxylic acid or amide group is essential for activity but may be associated with poor pharmacokinetic properties.

| Functional Group | Bioisostere | Key Similarities | Advantages of Bioisostere |

| Carboxylic Acid | 5-Substituted Tetrazole | Acidity (pKa), Planar Geometry | Increased lipophilicity, Enhanced metabolic stability |

| cis-Amide | 5-Substituted Tetrazole | Conformation | Improved conformational rigidity and potency |

High Binding Capacity of Tetrazole Due to Coordination Sites

The tetrazole ring is characterized by a high nitrogen content and the presence of multiple nitrogen atoms that can act as coordination sites. mdpi.com This feature gives the tetrazole moiety a high binding capacity, making it an excellent ligand in coordination chemistry. mdpi.com The ability of the tetrazole ring to coordinate with metal ions can be exploited in the design of metallodrugs or to enhance the binding affinity of a molecule to a metalloenzyme. The nitrogen atoms in the tetrazole ring can participate in various binding modes, acting as bridging ligands between metal centers to form coordination polymers. whiterose.ac.ukresearchgate.net This coordination flexibility is an attractive quality for generating well-organized coordination networks. whiterose.ac.uk The ability to form strong hydrogen bonds also contributes to the binding affinity of tetrazole-containing molecules to their biological targets. drughunter.com

Targeted Biological Activities and Mechanisms

The strategic incorporation of the this compound scaffold has led to the development of compounds with specific biological activities, targeting key players in disease pathways.

c-Met Inhibition and GABAA Modulating Activity

Derivatives of this compound have been investigated for their potential as c-Met inhibitors and as modulators of the GABAA (gamma-aminobutyric acid type A) receptor. nih.gov

c-Met Inhibition: The c-Met receptor tyrosine kinase is a well-validated target in oncology. acs.org Dysregulation of the c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis. The 1,2,3-triazolo[4,5-b]pyrazine core, which can be synthesized from this compound, is a key feature of potent and selective c-Met inhibitors such as PF-04217903 and Savolitinib. nih.govresearchgate.net These compounds have demonstrated effective tumor growth inhibition in preclinical models. researchgate.net

GABAA Modulating Activity: The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target for various anxiolytic, sedative, and anticonvulsant drugs. researchgate.net Pyrazolo[1,5-a]pyrazines, which are structurally related to derivatives of this compound, have been identified as having GABAA modulating activity. nih.gov Furthermore, pyrazolo[4,3-c]pyridin-3-ones are known ligands at the benzodiazepine (B76468) binding site of the GABAA receptor. researchgate.net

Antiallergic and Antimicrobial Properties of (1H-tetrazol-5-yl)pyrazine Derivatives

Derivatives of (1H-tetrazol-5-yl)pyrazine have been identified as possessing notable antiallergic and antimicrobial capabilities. researchgate.netresearchgate.net In the realm of antiallergic research, pyrazine derivatives bearing a 5-tetrazolyl group have demonstrated superior potency compared to their corresponding carboxyl derivatives in inhibiting allergic histamine (B1213489) release. nih.gov

A significant enhancement in antiallergic activity was observed when a spacer group, such as -CONH- or -NHCO-, was introduced between the pyrazine and tetrazole rings. nih.gov For instance, the compound N-(1H-Tetrazol-5-yl)-2-pyrazinecarboxamide (I-3) showed potency nearly equivalent to the established antiallergic drug disodium (B8443419) cromoglycate (DSCG). Further structural modifications revealed that substituting the 6-position of the pyrazine ring with various alkylamino groups could increase the activity even more. nih.gov The 6-dimethylamino (I-17c) and 6-(1-pyrrolidinyl) (I-34) derivatives were found to be exceptionally potent, with IC₅₀ values of 4.7 x 10⁻¹⁰ M and 4.6 x 10⁻¹⁰ M, respectively, for inhibiting allergic histamine release. nih.gov These compounds also showed powerful inhibitory effects on passive cutaneous anaphylaxis (PCA) in rats via both intravenous and oral administration. nih.gov Conversely, replacing the pyrazine ring with a pyridine (B92270) ring led to a significant decrease in histamine release inhibitory activity. nih.gov

In addition to their antiallergic effects, these compounds are recognized for their antimicrobial properties, contributing to their broad biological profile. researchgate.netresearchgate.netkashanu.ac.ir

Table 1: Antiallergic Activity of N-(1H-Tetrazol-5-yl)-2-pyrazinecarboxamide Derivatives

| Compound | Substitution (at 6-position) | Histamine Release Inhibition (IC₅₀ M) | PCA Inhibition (ED₅₀ mg/kg, i.v.) | PCA Inhibition (ED₅₀ mg/kg, p.o.) |

|---|---|---|---|---|

| I-3 | Unsubstituted | Comparable to DSCG | - | - |

| I-17c | 6-dimethylamino | 4.7 x 10⁻¹⁰ | 0.0096 | 0.19 |

| I-34 | 6-(1-pyrrolidinyl) | 4.6 x 10⁻¹⁰ | 0.0096 | 0.18 |

TNF-α Inhibitors and Antiproliferative/Antitumor Activities

Compounds that incorporate a tetrazole moiety within a pyrazine structure have been identified as tumor necrosis factor-alpha (TNF-α) inhibitors and exhibit significant antiproliferative and antitumor activities. researchgate.netresearchgate.net TNF-α is a cytokine involved in systemic inflammation, and its inhibition is a key strategy in treating various inflammatory disorders. brieflands.com Dual inhibitors of TNF-α and cyclooxygenase-2 (COX-2) are considered promising agents for both anti-inflammatory therapy and cancer chemoprevention. brieflands.com

The antiproliferative potential of tetrazole-bearing compounds has been demonstrated in several studies. researchgate.netresearchgate.net For example, a series of tetrazole derivatives were synthesized and evaluated for their ability to inhibit TNF-α, IL-6, and COX-2. nih.gov One compound in this series, 7c, was not only a selective COX-2 inhibitor but also the most effective derivative against TNF-α, with a resulting concentration of 37.6 pg/ml. nih.gov This dual action highlights the potential of the tetrazole scaffold in developing agents that can target multiple pathways involved in inflammation and cancer.

Enzyme Inhibition and Receptor Binding Mechanisms

The tetrazole ring is a critical pharmacophore in drug design, often acting as a bioisostere for the carboxylic acid group. rug.nl This allows it to mimic the interactions of a carboxylate with biological targets, such as enzymes and receptors, while offering advantages like improved metabolic stability. rug.nl The high nitrogen content of the tetrazole ring provides multiple opportunities for hydrogen bonding with receptor sites, potentially enhancing binding affinity. rug.nl